molecular formula C16H18N4OS B2791855 N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-46-7

N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2791855
CAS No.: 872701-46-7
M. Wt: 314.41
InChI Key: IRYSPFKOJFTJRV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyridinyl group, and a pyridazinyl group, all connected through a sulfanylacetamide linkage. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The final step involves the attachment of the cyclopentyl group and the sulfanylacetamide moiety under specific reaction conditions, often using reagents like palladium catalysts and base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl ring can be reduced under specific conditions to form dihydropyridazines.

    Substitution: The pyridinyl and pyridazinyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated derivatives and substituted pyridazines.

Scientific Research Applications

N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule for research and industrial applications.

Biological Activity

N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a cyclopentyl group, a pyridazinyl moiety, and a sulfanyl acetamide functional group. The synthesis typically involves several key steps:

  • Formation of the Pyridazinyl Intermediate : This is achieved through the reaction of 3-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with a dicarbonyl compound.
  • Introduction of the Sulfanyl Group : The pyridazinyl intermediate is reacted with chloroacetyl chloride in the presence of a base.
  • Cyclopentyl Substitution : Finally, cyclopentylamine is used to introduce the cyclopentyl group via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to various biological effects such as antiparasitic or anticancer activities. The exact pathways involved can vary based on the specific application and context of use.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of compounds similar to this compound. For instance, derivatives containing sulfanyl groups have shown effectiveness against various parasites by inhibiting cysteine proteases, which are crucial for parasite survival .

Anticancer Activity

Research indicates that compounds with similar structures can exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For example, studies on pyridazine derivatives have shown their ability to inhibit cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

Research Findings and Case Studies

StudyFindings
Waag et al. (2010)Investigated cysteine protease inhibitors; identified structural activity relationships in antiparasitic compoundsHighlighted the importance of sulfanyl groups in enhancing biological activity against parasites
Ibrahim et al. (2023)Reported on cyclodepsipeptides with significant antifungal and anti-malarial activitySuggested that similar structural motifs may confer broad-spectrum biological activity, including potential applications for N-cyclopentyl derivatives
Sciendo et al. (2011)Evaluated various benzimidazole derivatives for anthelmintic activityProvided insights into structure-function relationships that could be relevant for developing new antiparasitic agents based on N-cyclopentyl frameworks

Properties

IUPAC Name

N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-15(18-13-5-1-2-6-13)11-22-16-8-7-14(19-20-16)12-4-3-9-17-10-12/h3-4,7-10,13H,1-2,5-6,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYSPFKOJFTJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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